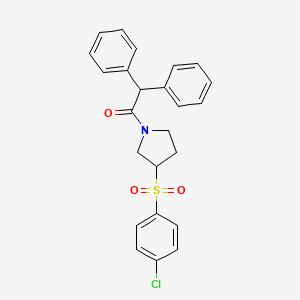

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

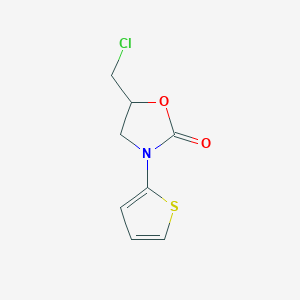

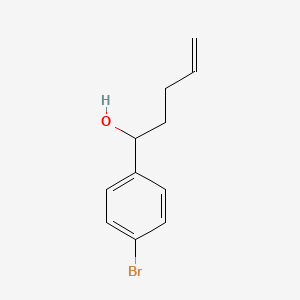

The compound “1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-2,2-diphenylethanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space .

Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its stereochemistry . The presence of the sulfonyl group and the phenyl groups also likely influence the molecule’s three-dimensional structure and its interactions with other molecules.科学的研究の応用

Synthesis and Chemical Reactivity

Tetrahydropyridine and Pyrrolidine Derivatives

The compound has been utilized in the synthesis of sulfonated tetrahydropyridine derivatives through a radical reaction with sulfur dioxide and aryldiazonium tetrafluoroborates, leading to sulfonated pyrrolidine when terminal alkyne is used. This method operates efficiently under mild conditions without catalysts, offering a pathway to generate diverse sulfonated derivatives in moderate to good yields (An & Wu, 2017).

Pyrrolidines from γ-Halocarbanions

A related approach involves the addition of γ-chlorocarbanions to electron-deficient formal imines, leading to substituted pyrrolidines. This process mimics a 1,3-dipolar cycloaddition, albeit in two steps, providing a novel synthesis route for pyrrolidine derivatives (Mąkosza & Judka, 2005).

Material Science Applications

Poly(azo-ester-imide)s Synthesis

The compound has played a role in the development of optically active polymers, such as N,N′-Pyromelliticdiimido-di-l-amino acids, which were prepared through reactions involving similar sulfone derivatives. These polymers, featuring azo-ester-imide linkages, demonstrate good inherent viscosities, optical activities, and thermal stabilities, highlighting their potential in advanced materials science (Hajipour et al., 2009).

High-Performance Polymers

Further research into aromatic poly(ether ketone)s containing diphenylpyridyl units and pendant groups derived from similar sulfone compounds has led to materials with high glass transition temperatures and excellent thermal stability. These polymers are amorphous, soluble in common organic solvents, and capable of forming strong, flexible films, indicating their utility in high-performance applications (Zhang et al., 2020).

Advanced Organic Synthesis

- Arylsulfonylpyrrolidines Synthesis: The acid-catalyzed reaction of phenols with derivatives of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine has been shown to form new 1-(arylsulfonyl)pyrrolidines. This reaction proceeds under mild conditions, offering a convenient method for synthesizing pyrrolidine-1-sulfonylarene derivatives containing phenol fragments (Smolobochkin et al., 2017).

特性

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-2,2-diphenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO3S/c25-20-11-13-21(14-12-20)30(28,29)22-15-16-26(17-22)24(27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,22-23H,15-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKVWJBHJGACPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2776304.png)

![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanol](/img/structure/B2776305.png)

![9-((2,5-Dimethoxyphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2776308.png)

![5-Chloro-2-[(3-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2776310.png)

![5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2776313.png)

![N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2776315.png)

![(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2776320.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776322.png)